molecular formula C20H17Cl2NSi B12563116 CID 78061661

CID 78061661

Cat. No.: B12563116
M. Wt: 370.3 g/mol
InChI Key: XJSQCYPIIOWSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061661 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For example, PubChem entries typically include 2D/3D structural visualizations, mass spectrometry data, and cross-references to scientific literature .

However, none of the provided sources explicitly mention this compound, limiting the ability to detail its specific characteristics. In cheminformatics, such identifiers are critical for cross-referencing compounds in studies involving mass spectrometry (e.g., collision-induced dissociation, CID) or pharmacological comparisons .

Properties

Molecular Formula

C20H17Cl2NSi

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C20H17Cl2NSi/c21-20(22)15-24-19-13-11-18(12-14-19)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2

InChI Key

XJSQCYPIIOWSLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[Si]CC(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061661 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions carried out in controlled environments. These methods ensure the consistent quality and quantity of the compound. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

CID 78061661 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

CID 78061661 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78061661 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061661, we outline methodologies for comparing compounds using PubChem data and analogous studies from the evidence:

Structural and Functional Analogues

Compounds with similar CIDs often share structural motifs or functional groups. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives with shared steroid backbones but differ in sulfation and conjugation patterns, affecting their roles in lipid metabolism and drug interactions .
  • Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with minor structural differences (e.g., hydroxyl vs. carboxyl groups) that significantly alter their bioactivity, such as antiviral vs. anticancer effects .

Without structural data for this compound, such comparisons remain hypothetical.

Pharmacological and Toxicological Profiles

Comparative studies often evaluate:

  • Binding affinity : Measured via assays or computational docking.
  • Metabolic stability : Analyzed using mass spectrometry (e.g., LC-ESI-MS with CID fragmentation) .
  • Toxicity : Assessed through in vitro/in vivo models.

For instance, irbesartan (CID 3749) , an antihypertensive drug, was compared with troglitazone (CID 5591) in inhibitor studies, revealing divergent interactions with transporters due to sulfonylurea vs. thiazolidinedione moieties .

Computational and Experimental Benchmarks

Table 1: Comparison Framework for this compound and Analogues

Property Methodology Example from Evidence
Molecular Weight High-resolution MS DHEAS (CID 12594) analyzed via LC-ESI-MS
Bioactivity In vitro assays Ginkgolic acid (CID 5469634) as an inhibitor
Metabolic Pathways Isotopic labeling or stable isotopes Betulin-derived inhibitors studied for hepatic metabolism
Fragmentation Patterns CID/ETD-MS/MS Ubiquitination analysis via CID vs. ETD

Limitations and Recommendations

The absence of direct data on this compound in the provided evidence highlights the need for:

PubChem Query : Retrieve this compound’s entry for structural and bioactivity data.

Targeted Studies : Use methodologies from analogous work, such as LC-ESI-MS for fragmentation analysis or molecular docking for binding predictions .

Cross-Disciplinary Validation: Integrate cheminformatics (e.g., PubChem’s API) with pharmacological assays, as seen in studies on bile acids or triterpenoids .

Q & A

How to formulate a focused research question for investigating CID 78061661’s mechanism of action?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
  • Population: Specific biological targets or systems (e.g., enzyme inhibition).
  • Intervention: this compound’s concentration ranges or binding assays.
  • Comparison: Control compounds or baseline activity.
  • Outcome: Quantitative metrics (e.g., IC₅₀ values).
    Ensure the question is testable, avoids vague terms, and aligns with gaps identified in literature reviews . Validate feasibility by piloting experimental protocols and consulting prior studies .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :
  • Step 1 : Use databases (e.g., PubMed, SciFinder) to retrieve primary sources, prioritizing peer-reviewed journals.
  • Step 2 : Apply inclusion/exclusion criteria (e.g., studies published post-2010, in vitro/in vivo relevance).
  • Step 3 : Map contradictions (e.g., conflicting IC₅₀ values) and synthesize trends using tools like citation matrices.
  • Step 4 : Document gaps (e.g., unexplored metabolic pathways) to justify your hypothesis .
    Cite sources using standardized formats (e.g., APA, ACS) and avoid over-reliance on secondary summaries .

Q. How to design a reproducible experimental protocol for this compound’s stability testing?

  • Methodological Answer :
  • Hypothesis : Define conditions affecting stability (e.g., pH, temperature).
  • Controls : Include inert solvents and known stable analogs.
  • Replication : Perform triplicate trials with blinded analysis.
  • Documentation : Specify equipment (e.g., HPLC models), calibration methods, and raw data archiving.
    Reference protocols from primary literature and validate via peer review . For example:
ParameterSpecificationReference Protocol
Temperature Range25°C, 37°C, 50°C
pH Conditions2.0, 7.4, 9.0

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s binding affinity across studies?

  • Methodological Answer :
  • Statistical Analysis : Apply meta-analysis tools to compare datasets, accounting for variables like assay type (e.g., SPR vs. ITC) or buffer composition.
  • Replication : Reproduce key studies under standardized conditions.
  • Cross-Validation : Use orthogonal methods (e.g., X-ray crystallography for structural validation).
    Document discrepancies in the Discussion section, emphasizing methodological differences (e.g., ligand purity >95% vs. lower grades) . For unresolved contradictions, propose follow-up experiments in the Implications section .

Q. What advanced techniques are suitable for analyzing this compound’s metabolite interactions?

  • Methodological Answer :
  • Untargeted Metabolomics : Use LC-HRMS with fragmentation patterns to identify novel metabolites.
  • Kinetic Modeling : Apply Michaelis-Menten or Hill equations to quantify enzyme inhibition.
  • Computational Docking : Validate binding modes using software like AutoDock Vina, cross-referenced with experimental ΔG values.
    Ensure raw data (e.g., mass spectra, docking scores) are archived in supplementary materials . For example:
TechniqueKey OutputData Archiving Standard
LC-HRMSm/z ratios, isotopic patterns.mzML format
Molecular DockingBinding poses, interaction energiesPDBQT files

Q. How to address ethical and practical challenges in peer review for this compound studies?

  • Methodological Answer :
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and ensure animal/human study approvals are cited.
  • Data Transparency : Share raw datasets via repositories like Zenodo or Figshare.
  • Peer Feedback : Address reviewer critiques systematically (e.g., tabulate responses to methodological concerns).
    Follow journal-specific guidelines for Materials and Methods sections to enhance reproducibility .

Data Presentation and Validation

Q. How to structure the Results section for studies involving this compound’s pharmacokinetics?

  • Methodological Answer :
  • Visualization : Use line graphs for concentration-time curves and heatmaps for tissue distribution.
  • Statistical Reporting : Include 95% confidence intervals and p-values (ANOVA for multi-group comparisons).
  • Supplementary Data : Archive large datasets (e.g., pharmacokinetic parameters across species) in appendices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.